TAUROCHOLIC ACID
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Overview
Description
TAUROCHOLIC ACID is a complex organic compound. It is a bile acid conjugate, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAUROCHOLIC ACID involves multiple steps. The starting material is often a bile acid, which undergoes a series of hydroxylation and sulfonation reactions. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process also involves rigorous purification steps, including crystallization and chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: TAUROCHOLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions include various hydroxylated and sulfonated derivatives of the original compound. These derivatives often exhibit enhanced biological activity and improved solubility .
Scientific Research Applications
TAUROCHOLIC ACID has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying bile acid metabolism and conjugation. In biology, it is used to investigate the role of bile acids in cellular signaling and gene expression. In medicine, it is explored for its potential therapeutic effects in treating liver diseases and metabolic disorders. In industry, it is used in the formulation of pharmaceuticals and nutraceuticals .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as bile acid receptors and transporters. It modulates various signaling pathways involved in lipid metabolism, inflammation, and cell proliferation. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bile acid conjugates, such as glycocholic acid and taurocholic acid. These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: What sets this compound apart is its unique combination of hydroxyl and sulfonic acid groups. This combination enhances its solubility and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H45NO7S |
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Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34) |
InChI Key |
WBWWGRHZICKQGZ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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